

Production of High Specific Activity Platinum-195m: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Platinum-195*

Cat. No.: *B083798*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-195m (195mPt), a metastable isomer of platinum with a half-life of 4.02 days, is a promising radionuclide for applications in nuclear medicine, particularly as a tracer for platinum-based chemotherapy drugs and for Auger electron therapy. Its decay characteristics, which include the emission of a cascade of low-energy Auger electrons, make it highly cytotoxic when localized within or near a cell's DNA. The efficacy of 195mPt in these applications is critically dependent on its specific activity, which is the amount of radioactivity per unit mass of platinum. High specific activity is essential to deliver a therapeutic or imaging dose of radiation without administering a pharmacologically significant or toxic mass of the platinum compound.

This document provides detailed application notes and protocols for the primary methods of producing high specific activity 195mPt. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable production method for their specific needs.

Production Methods Overview

Several methods have been developed for the production of 195mPt, each with distinct advantages and disadvantages concerning specific activity, production yield, and required infrastructure (reactors or cyclotrons). The principal production routes are:

- Direct Neutron Irradiation of Enriched Platinum-194: $^{194}\text{Pt}(n,\gamma)^{195}\text{mPt}$
- Indirect Neutron Irradiation of Enriched Iridium-193 (Double Neutron Capture): $^{193}\text{Ir}(n,\gamma)^{194}\text{Ir}$ followed by $^{194}\text{Ir}(n,\gamma)^{195}\text{mIr}$ which then decays to ^{195}mPt
- Cyclotron Production via Alpha Particle Bombardment of Enriched Osmium-192: $^{192}\text{Os}(\alpha,n)^{195}\text{mPt}$
- Photonuclear Production via Bremsstrahlung Photon Bombardment of Gold-197: $^{197}\text{Au}(\gamma,np)^{195}\text{mPt}$

A summary of the quantitative data associated with these methods is presented in the following table for easy comparison.

Quantitative Data Summary

Production Route	Target Material	Typical Specific Activity	Production Yield	Radiochemical Purity (%)	Notes
194Pt(n,y)195mPt	Enriched (>95%) 194Pt metal or salt	~15.9 ± 2.5 MBq/mg (0.43 mCi/mg)[1][2]	Moderate	>95[1][2]	Lower specific activity due to the presence of stable platinum isotopes.
193Ir(n,y)195mPt	Highly enriched (>98%) 193Ir metal powder	> 1.11 GBq/mg (>30 mCi/mg)	Low to Moderate	High (carrier-free)	Produces no-carrier-added 195mPt, leading to very high specific activity.
192Os(α,n)195mPt	Enriched (>99%) 192Os	Two orders of magnitude higher than 194Pt(n,y) route[3]	Low (Thick target yield: 0.013 MBq/μA·h)[3]	High (carrier-free)	Yields no-carrier-added 195mPt with very high specific activity, but production yields are low.
197Au(y,np)195mPt	High-purity 197Au	Up to 3.7 TBq/mg (100 Ci/mg)	Low	High (carrier-free)	Potentially the highest specific activity, but requires a high-energy electron accelerator.

Experimental Protocols

Method 1: Direct Neutron Irradiation of Enriched Platinum-194 ($^{194}\text{Pt}(\text{n},\gamma)^{195}\text{mPt}$)

This method is the most straightforward but results in a lower specific activity product.

1. Target Preparation:

- Start with enriched ^{194}Pt metal (>95% enrichment).
- Digest the metal in aqua regia (a mixture of nitric acid and hydrochloric acid).
- Evaporate the solution to dryness and thermally decompose the residue over 3 hours to form $^{194}\text{PtCl}_2$ ^[1].
- Encapsulate a precisely weighed amount of the $^{194}\text{PtCl}_2$ in a high-purity quartz ampoule.

2. Irradiation:

- Place the quartz ampoule in a suitable irradiation container (e.g., an aluminum rabbit).
- Irradiate in a high-flux nuclear reactor for an extended period, for example, up to 200 hours, to maximize the production of ^{195}mPt ^[1].
- After irradiation, allow for a cooling period of at least 34 hours to permit the decay of short-lived radioimpurities^[1].

3. Post-Irradiation Processing (Example: Synthesis of ^{195}mPt -cisplatin):

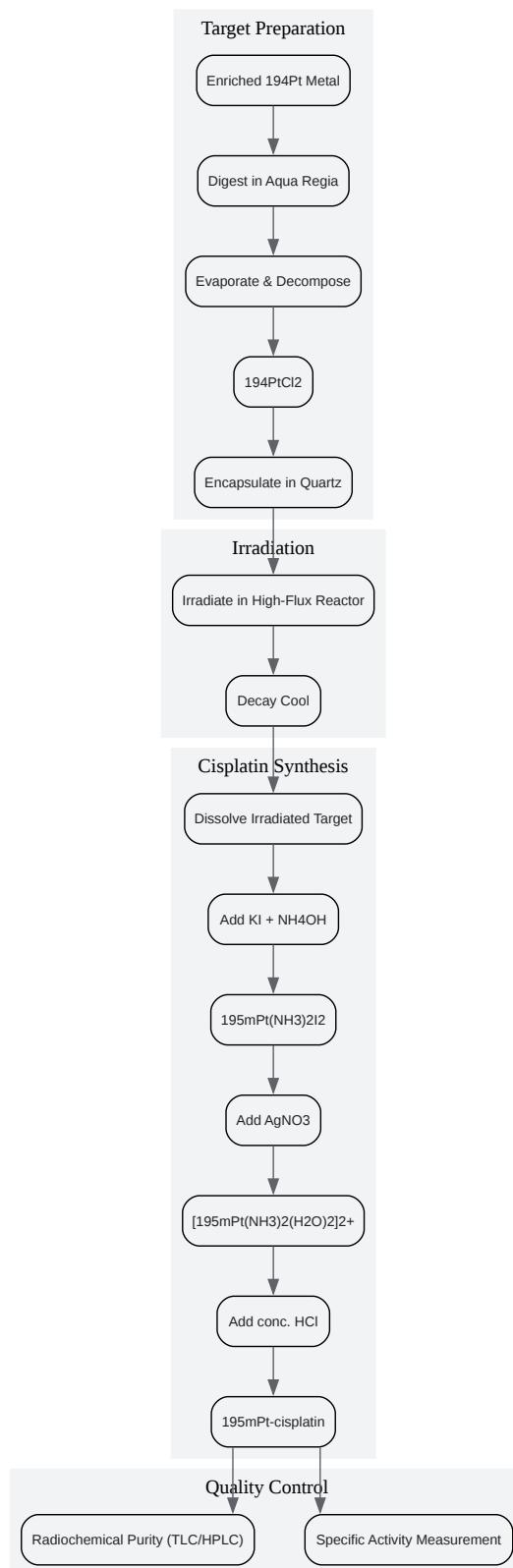
- Dissolve the irradiated $^{194}\text{PtCl}_2$ target in a suitable solvent.
- A common procedure for synthesizing cisplatin involves the conversion to a di-iodo intermediate followed by displacement with ammonia and finally chloride ions^{[1][2]}.
 - React the dissolved $^{195}\text{mPtCl}_2$ with potassium iodide (KI) and ammonium hydroxide (NH₄OH) to form $^{195}\text{mPt}(\text{NH}_3)_2\text{I}_2$ ^[1].

- Convert the di-iodo species to the diaqua complex $[195mPt(NH_3)_2(H_2O)_2]^{2+}$ by reacting with silver nitrate ($AgNO_3$)[1].
- Complete the conversion to $195mPt$ -cisplatin by adding concentrated hydrochloric acid (HCl)[1].
- The final product yield for this synthesis is reported to be approximately $51.7\% \pm 5.2\%$ [1].

4. Quality Control:

- Determine the radiochemical purity using methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC)[2][4]. For cisplatin, a typical radiochemical purity of $>95\%$ is achievable[1][2].
- Measure the final activity and calculate the specific activity.

Diagram: Workflow for $^{194}Pt(n,\gamma)$ ^{195m}Pt Production and Cisplatin Synthesis

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Caption: Workflow for ^{195}mPt production and cisplatin synthesis.

Method 2: Indirect Neutron Irradiation of Enriched Iridium-193

This method produces "no-carrier-added" ^{195}mPt , resulting in a very high specific activity product. The key challenge is the efficient separation of the microscopic quantities of ^{195}mPt from the macroscopic iridium target.

1. Target Preparation:

- Use highly enriched (>98%) ^{193}Ir metal powder.
- Load the desired amount of the enriched iridium powder into a suitable irradiation vessel, such as a quartz ampoule.
- Hermetically seal the vessel under an inert atmosphere (e.g., Helium).

2. Irradiation:

- Place the sealed ampoule in a high-flux reactor.
- Irradiate for an optimized period, typically 7 to 10 days, to maximize the double neutron capture process.

3. Post-Irradiation Processing:

- Dissolution of the Iridium Target:
 - Transfer the irradiated iridium powder to a pressure bomb with an inert liner.
 - Add aqua regia (a 3:1 mixture of concentrated HCl and HNO₃).
 - Heat the sealed bomb for at least one hour at a temperature of at least 210°C (e.g., 220°C) in a convection, induction, or microwave oven to ensure complete dissolution. Iridium is a very inert metal, and these harsh conditions are necessary for its dissolution.
- Chemical Separation (Cation Exchange Chromatography):

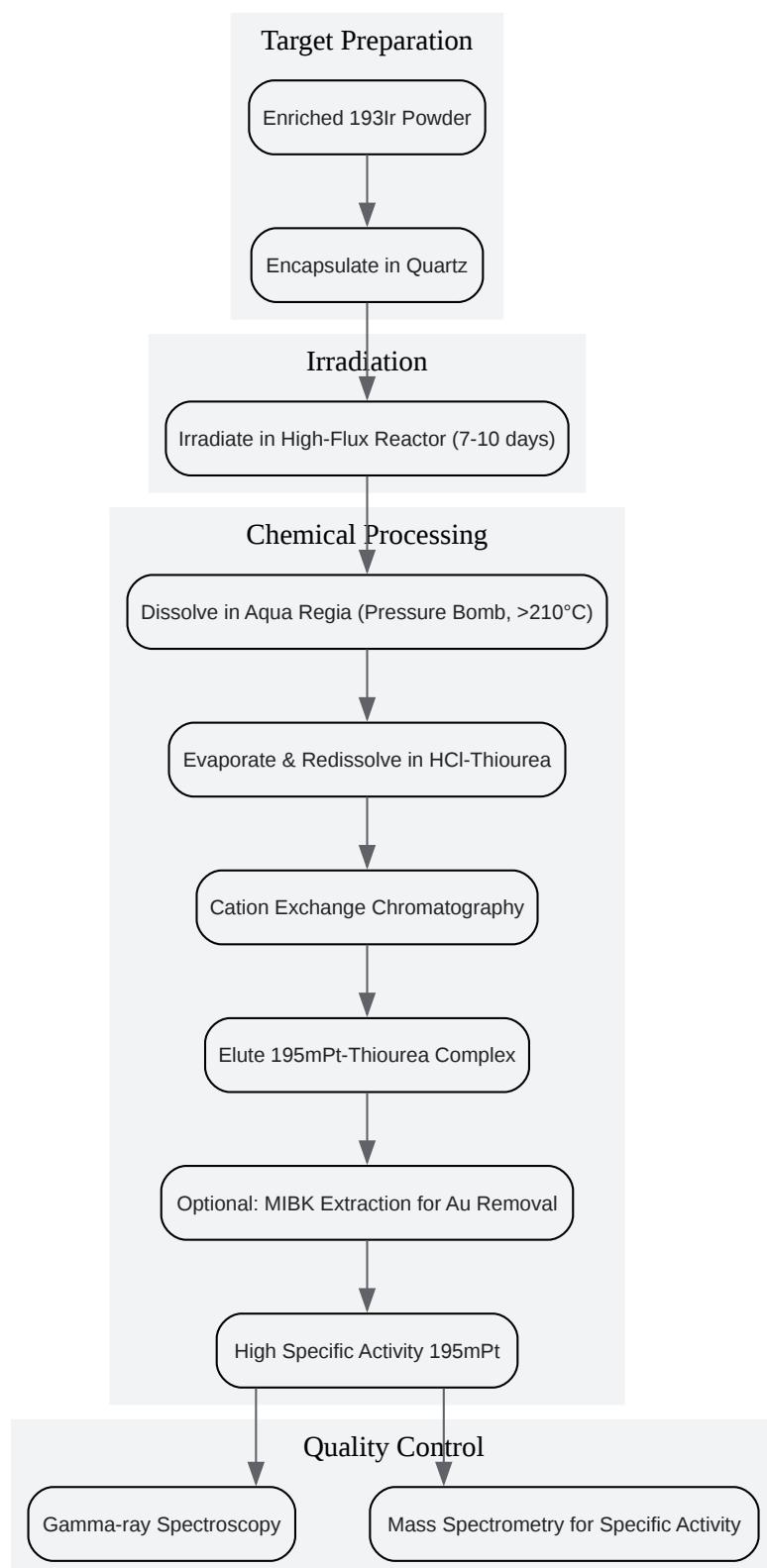
- After dissolution, evaporate the dark brown solution containing iridium and platinum to near dryness.
- Redissolve the residue in a solution of 1M HCl and 0.1M thiourea.
- Prepare a cation exchange column (e.g., AG 50W-X4, 200-400 mesh) and pre-equilibrate it with the HCl-thiourea solution.
- Load the target solution onto the column. The platinum forms a stable, neutral or anionic complex with thiourea, while iridium is retained on the cation exchange resin.
- Elute the platinum-thiourea complex from the column with the HCl-thiourea solution.
- Collect the platinum-containing fractions.

- Further Purification (Optional):
 - To remove any co-eluted impurities such as ^{199}Au , the platinum fraction can be further purified. One method involves evaporating the solution to dryness, redissolving in 3M HCl, and performing a solvent extraction with methyl isobutyl ketone (MIBK). Gold will be extracted into the organic phase, while platinum remains in the aqueous phase.

4. Quality Control:

- Monitor the separation process using gamma-ray spectroscopy to track ^{195}mPt , ^{192}Ir (a major byproduct), and other potential radionuclidic impurities.
- Determine the radiochemical purity of the final ^{195}mPt product.
- Mass spectrometry can be used to determine the mass of the platinum, allowing for an accurate calculation of the specific activity.

Diagram: Workflow for $^{193}\text{Ir}(\text{n},\gamma\ldots)$ Production and Separation



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Caption: Workflow for indirect ^{195}mPt production and separation.

Method 3: Cyclotron Production via $^{192}\text{Os}(\alpha, n)^{195}\text{mPt}$

This method also yields no-carrier-added ^{195}mPt with very high specific activity, but the production yields are typically low.

1. Target Preparation:

- Start with highly enriched (>99%) ^{192}Os powder.
- Prepare a thin, uniform target by electrodepositing the osmium onto a suitable backing material, such as a nickel foil[3]. This is a critical step to ensure efficient heat dissipation during irradiation.

2. Irradiation:

- Irradiate the osmium target with an alpha particle beam from a cyclotron.
- The optimal energy range for the $^{192}\text{Os}(\alpha, n)^{195}\text{mPt}$ reaction is between 18 and 24 MeV[3].

3. Post-Irradiation Processing:

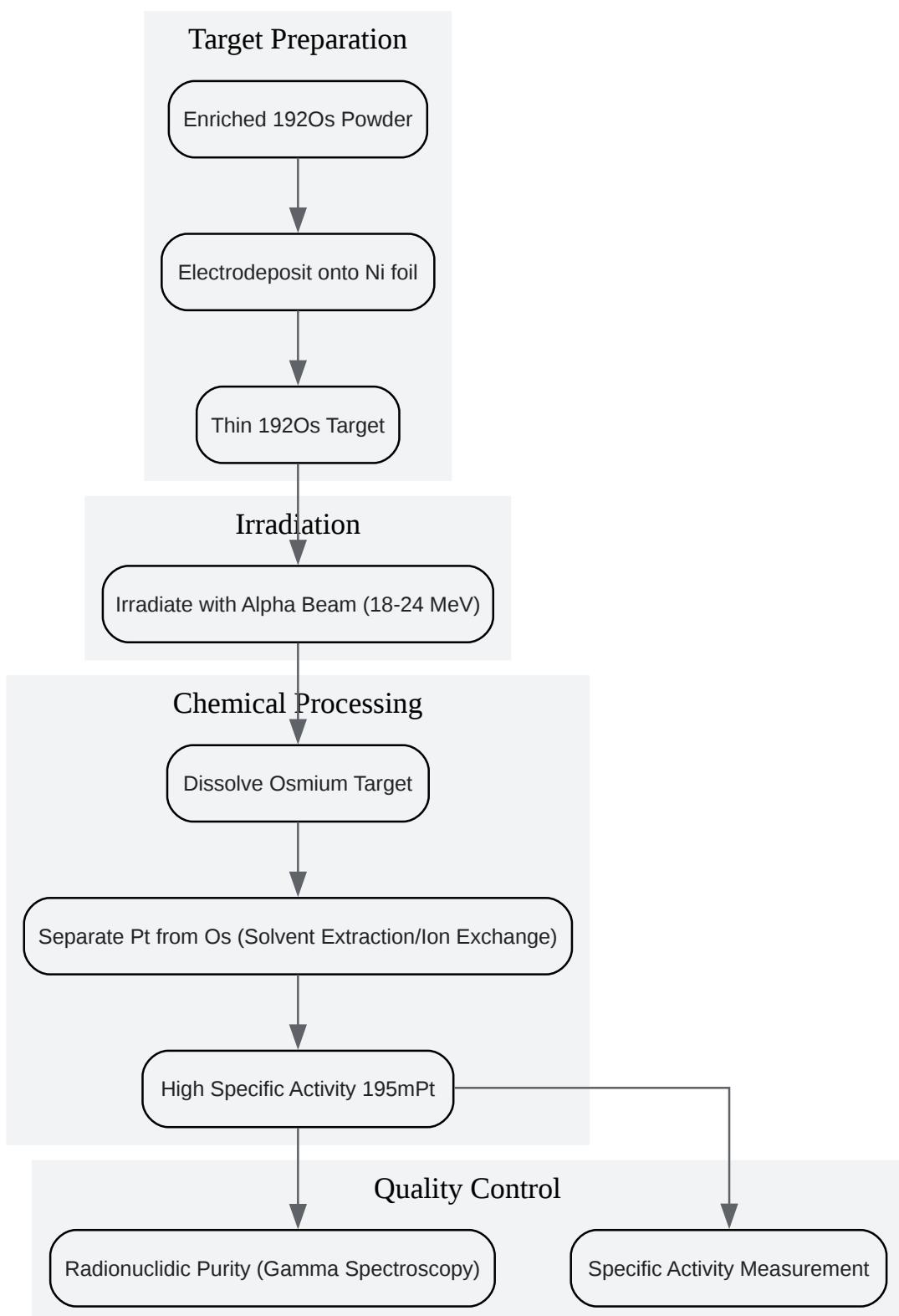
- Dissolution of the Osmium Target:
 - After irradiation, the osmium target needs to be dissolved. A common method is to oxidize the osmium metal to the volatile osmium tetroxide (OsO_4) using a strong oxidizing agent like aqua regia or nitric acid, followed by heating. The volatile OsO_4 can be trapped in a solution of sodium hydroxide.
- Separation of Platinum from Osmium:
 - Once in solution, the platinum can be separated from the osmium using techniques such as solvent extraction or ion exchange chromatography. A detailed protocol would involve:
 - Adjusting the pH of the solution.
 - Using a selective chelating agent or resin that binds platinum but not osmium (or vice versa).

- Eluting the desired radionuclide.

4. Quality Control:

- Analyze the final product for radionuclidic purity using gamma-ray spectroscopy.
- Determine the chemical purity and specific activity.

Diagram: Workflow for $^{192}\text{Os}(\alpha, n)^{195}\text{mPt}$ Production

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Caption: Workflow for cyclotron production of ^{195}mPt .

Method 4: Photonuclear Production via $^{197}\text{Au}(\gamma, \text{np})^{195\text{m}}\text{Pt}$

This method has the potential to produce $^{195\text{m}}\text{Pt}$ with exceptionally high specific activity. It requires a high-energy electron accelerator to generate bremsstrahlung photons.

1. Target Preparation:

- Use a high-purity gold (^{197}Au) target, typically in the form of a foil or disc.

2. Irradiation:

- Irradiate the gold target with high-energy bremsstrahlung photons generated from an electron beam of a linear accelerator.

3. Post-Irradiation Processing:

• Dissolution of the Gold Target:

- Dissolve the irradiated gold target in aqua regia.

• Separation of Platinum from Gold:

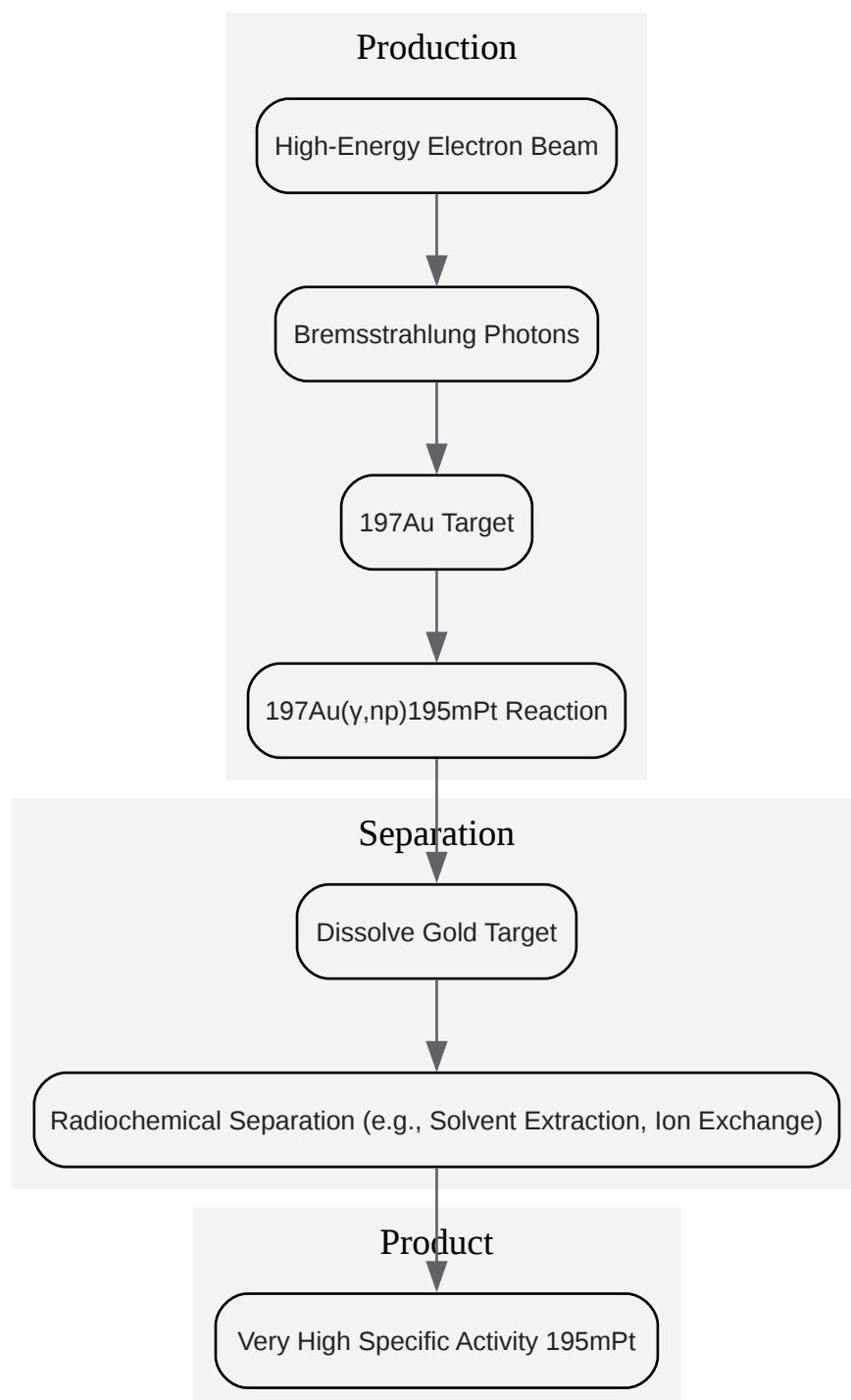
- The separation of no-carrier-added platinum from the bulk gold target is the most critical step. This can be achieved using techniques like:

- Solvent Extraction: Utilizing a solvent system that selectively extracts either gold or platinum.
- Ion Exchange Chromatography: Using a resin that has a high affinity for gold, allowing the platinum to pass through, or vice versa.
- Electrolytic Separation: A method has been described for the electrolytic deposition of gold onto a niobium cathode from a 1M HCl solution, which could potentially be adapted for this separation^[5].

4. Quality Control:

- Assess the radionuclidic purity of the final product using high-resolution gamma-ray spectroscopy.
- Determine the specific activity of the ^{195}mPt .

Diagram: Logical Relationship for Photonuclear Production



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Caption: Logical flow of photonuclear 195mPt production.

Conclusion

The choice of production method for high specific activity ^{195}mPt depends on the desired specific activity, required production quantity, and available infrastructure. For applications demanding the highest specific activity, the indirect neutron irradiation of ^{193}Ir , cyclotron production from ^{192}Os , and photonuclear production from ^{197}Au are the preferred routes. While these methods are more complex than the direct irradiation of ^{194}Pt , they yield a product that is far superior for sensitive in-vivo applications and targeted radionuclide therapy. The detailed protocols and comparative data provided in this document should serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical development.

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- To cite this document: BenchChem. [Production of High Specific Activity Platinum-195m: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083798#methods-for-producing-high-specific-activity-platinum-195m>

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